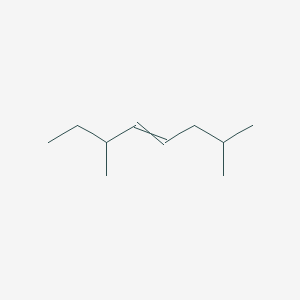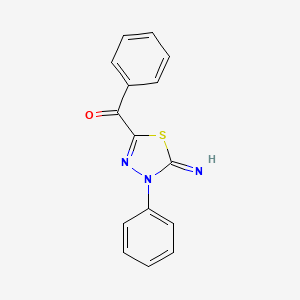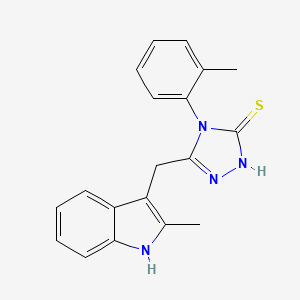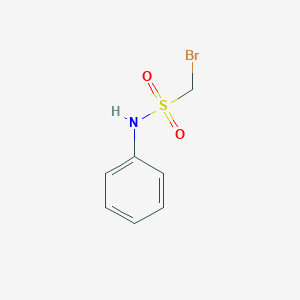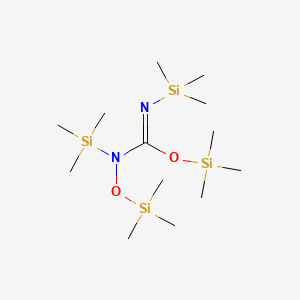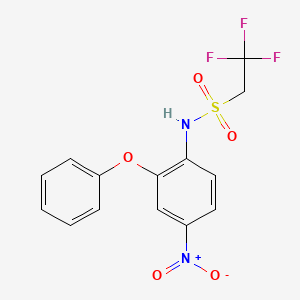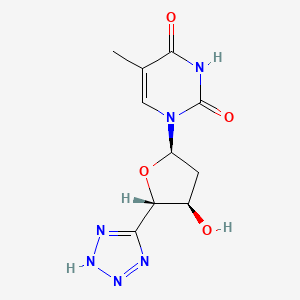![molecular formula C16H29B2ClO4 B14636307 2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) CAS No. 52221-74-6](/img/structure/B14636307.png)
2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a boron-containing dioxaborolane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 3-chloro-2-chloromethyl-1-propene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles or nucleophiles.
Coupling Reactions: The boron-containing dioxaborolane groups can engage in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and various electrophiles or nucleophiles for addition reactions. Typical reaction conditions involve the use of inert atmospheres, such as nitrogen or argon, and controlled temperatures to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions with amines produce amine derivatives of the original compound.
科学研究应用
2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of boron-containing polymers and other complex organic molecules.
Material Science: The compound is utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and conductivity.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in the design of boron-containing pharmaceuticals.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
作用机制
The mechanism of action of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable complexes with various substrates. The boron atoms in the dioxaborolane groups can coordinate with nucleophiles, facilitating various chemical transformations. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the generation of diverse products .
相似化合物的比较
Similar Compounds
3-Chloro-2-chloromethyl-1-propene: This compound shares the chloromethyl and propene moieties but lacks the boron-containing dioxaborolane groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in having the dioxaborolane structure but differs in the substituents attached to the boron atoms.
Uniqueness
The uniqueness of 2,2’-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its combination of a reactive chloromethyl group and boron-containing dioxaborolane groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and material science .
属性
CAS 编号 |
52221-74-6 |
|---|---|
分子式 |
C16H29B2ClO4 |
分子量 |
342.5 g/mol |
IUPAC 名称 |
2-[3-chloro-2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H29B2ClO4/c1-11(10-19)12(17-20-13(2,3)14(4,5)21-17)18-22-15(6,7)16(8,9)23-18/h10H2,1-9H3 |
InChI 键 |
GAGYCDKVVAWDDC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(C)CCl)B2OC(C(O2)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



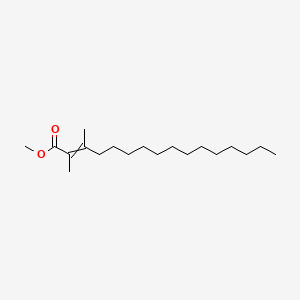
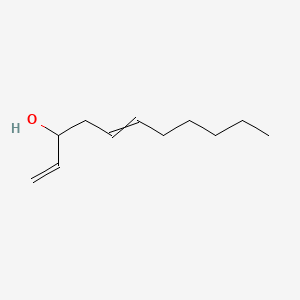
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
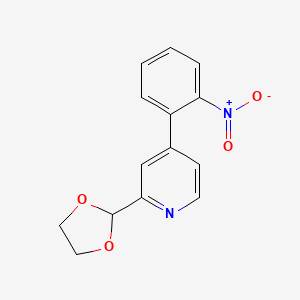
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
